molecular formula C18H16O8 B14721759 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate CAS No. 17560-43-9

7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate

Cat. No.: B14721759
CAS No.: 17560-43-9
M. Wt: 360.3 g/mol
InChI Key: GVRANIWIIAWYNE-UHFFFAOYSA-N
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Description

7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate is a complex organic compound with a unique structure that includes multiple acetyl and hydroxyl groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate typically involves the acetylation of 8-hydroxy-1,4,5-trihydroxynaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones and substituted naphthalenes .

Scientific Research Applications

7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that lead to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse interactions with other molecules, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

17560-43-9

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

(6-acetyl-4,8-diacetyloxy-5-hydroxynaphthalen-1-yl) acetate

InChI

InChI=1S/C18H16O8/c1-8(19)12-7-15(26-11(4)22)16-13(24-9(2)20)5-6-14(25-10(3)21)17(16)18(12)23/h5-7,23H,1-4H3

InChI Key

GVRANIWIIAWYNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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